2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride

描述

Systematic IUPAC Nomenclature and Structural Representation

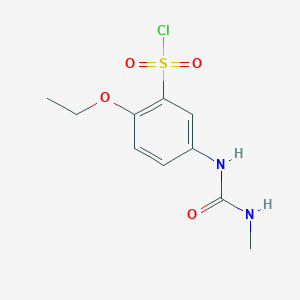

The systematic IUPAC name for this compound is 5-(3-methylureido)-2-ethoxybenzenesulfonyl chloride , reflecting its substituent positions on the benzene ring. The numbering prioritizes the sulfonyl chloride group (-SO₂Cl) at position 1, with the ethoxy (-OCH₂CH₃) and methylureido (-NH-C(O)-NH-CH₃) groups at positions 2 and 5, respectively.

Structural representation :

- Benzene core : A six-membered aromatic ring.

- Substituents :

- Sulfonyl chloride (-SO₂Cl) at position 1.

- Ethoxy (-OCH₂CH₃) at position 2.

- Methylureido (-NH-C(O)-NH-CH₃) at position 5.

The SMILES notation CCOC1=C(C(=C(C=C1)NC(=O)NC)S(=O)(=O)Cl)C confirms this arrangement.

CAS Registry Number and Alternative Chemical Identifiers

CAS Registry Number : 680618-13-7 .

Alternative identifiers :

Molecular Formula and Weight Analysis

Molecular formula : C₁₀H₁₃ClN₂O₄S .

Molecular weight :

- Calculated:

Stereochemical Considerations and Isomerism

The compound exhibits no stereoisomerism due to the absence of chiral centers or geometric constraints. Key structural features:

- Planar benzene ring : Substitutents are fixed in positions 1, 2, and 5.

- Ureido group conformation : The -NH-C(O)-NH-CH₃ moiety allows free rotation around the C-N bonds, but this does not produce distinct isomers.

Isomerism analysis :

The structural rigidity ensures no stereochemical variability under standard conditions.

属性

IUPAC Name |

2-ethoxy-5-(methylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-17-8-5-4-7(13-10(14)12-2)6-9(8)18(11,15)16/h4-6H,3H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKFBZVNSKFURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)NC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374475 | |

| Record name | 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-13-7 | |

| Record name | 2-Ethoxy-5-[[(methylamino)carbonyl]amino]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction via Isocyanate Intermediates

- The classical method involves formation of an isocyanate intermediate by reaction of an amine with phosgene or phosgene substitutes (e.g., triphosgene).

- The isocyanate then reacts with a methylamine derivative to form the 3-methyl-ureido group.

- Due to the hazardous nature of phosgene, safer alternatives such as N,N′-carbonyldiimidazole (CDI), carbonates, or chloroformates are preferred.

Use of Carbamoyl Transfer Reagents and Carbamates

- Carbamoylimidazolium salts can be synthesized from secondary amines and CDI, then alkylated to form reactive intermediates that transfer the carbamoyl group to aromatic amines.

- Phenyl carbamates can be reacted with amines under basic conditions to yield urea derivatives.

- These methods allow for selective and efficient synthesis of unsymmetrical ureas, such as the 3-methyl-ureido substituent.

Environmentally Friendly and Safer Alternatives

- S,S-dimethyl dithiocarbonate (DMDTC) has been used as a phosgene substitute for in-water carbonylation of amines to generate urea derivatives with excellent yields and purity.

- Catalytic oxidative carbonylation using carbon monoxide and transition metal catalysts (Pd, Co, Ni, Ru, Mn, Au) can also afford urea derivatives, though conditions may be harsh.

Representative Preparation Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Chlorosulfonation | 2-Ethoxyaniline + chlorosulfonic acid, 0-50°C | Introduction of sulfonyl chloride group at 5-position on ethoxy-substituted benzene ring |

| 2. Protection/Activation | Use of suitable protecting groups if necessary (e.g., carbobenzoxy) | To protect amino groups during subsequent steps |

| 3. Urea Formation | Reaction with methylamine and phosgene substitute (e.g., CDI) or DMDTC | Formation of 3-methyl-ureido substituent via isocyanate or carbamoyl transfer intermediate |

| 4. Purification | Extraction with toluene or other solvents, recrystallization | Isolation of pure this compound |

Detailed Research Findings and Notes

- The sulfonyl chloride group is a good leaving group and can be displaced by nucleophiles such as amines or alcohols, which is critical for further functionalization or derivatization.

- Amino protecting groups such as carbobenzoxy (Cbz) or t-butoxycarbonyl (Boc) are commonly employed to prevent undesired side reactions during multi-step synthesis.

- Sodium borohydride is often used as a reducing agent in related synthetic routes, particularly for reduction of chloroketones to halo alcohols, which can be intermediates in complex syntheses.

- Solvent systems for epoxide or related intermediate formation include ethanol, methanol, isopropanol, tetrahydrofuran, and dioxane, which can be relevant for intermediate steps.

- The urea synthesis methods reviewed highlight the importance of avoiding phosgene due to safety concerns, favoring CDI, DMDTC, or catalytic carbonylation methods for safer, scalable synthesis.

- The urea formation step can be optimized by using carbamoylimidazolium salts for efficient carbamoyl transfer to aromatic amines, improving yields and purity.

- The compound’s molecular formula is C10H13ClN2O4S with a molecular weight of 292.74 g/mol, which aligns with the expected structure after successful synthesis.

Summary Table of Preparation Methodologies

| Preparation Aspect | Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl Chloride Introduction | Chlorosulfonation | Chlorosulfonic acid, sulfuryl chloride | Direct sulfonyl chloride formation on aromatic ring | Requires careful temperature control; moisture sensitive |

| Urea Group Formation | Phosgene or substitutes (CDI, DMDTC) | Phosgene, CDI, DMDTC, methylamine | High selectivity; multiple safer alternatives | Phosgene is toxic; alternatives may require optimization |

| Protecting Groups | Carbobenzoxy, Boc | Cbz-Cl, Boc2O | Prevents side reactions; facilitates multi-step synthesis | Additional steps for protection/deprotection |

| Purification | Solvent extraction, recrystallization | Toluene, ethanol | Efficient isolation of pure product | Solvent choice affects yield and purity |

化学反应分析

Types of Reactions

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), organic solvents (e.g., dichloromethane), bases (e.g., triethylamine).

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products

Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction: Formation of 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonamide.

Oxidation: Formation of 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonic acid.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biochemical probes or inhibitors.

Medicine: Possible applications in drug discovery and development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride would depend on its specific application. In general, sulfonyl chlorides are reactive electrophiles that can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ureido group may also interact with biological targets, contributing to the compound’s overall activity.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound belongs to a family of substituted benzenesulfonyl chlorides. Key analogues include:

Key Trends :

- Alkyl Chain Length : Methyl, ethyl, and butyl groups in the ureido moiety progressively increase hydrophobicity, influencing solubility and biodistribution .

- Electron-Withdrawing Groups (EWGs) : Nitro substituents (e.g., in 680618-07-9) enhance electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines but raising toxicity risks .

生物活性

2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H14ClN2O3S

- Molecular Weight : 290.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of benzenesulfonyl chlorides can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound has antimicrobial properties, inhibiting the growth of specific bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis through interaction with key enzymes .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Urea Derivatives : A study highlighted the role of urea moieties in enhancing the permeability and solubility of drug candidates. The incorporation of substituents on urea derivatives led to increased bioactivity against various targets, suggesting that modifications similar to those in this compound could yield compounds with improved pharmacological profiles .

- Inhibition of Kinases : Research has shown that certain benzenesulfonamide derivatives exhibit multikinase inhibitory activity, which is crucial in cancer therapy. The structural characteristics of this compound may allow it to function similarly, potentially leading to the development of effective anticancer agents .

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits cell cycle progression |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels; modulates inflammatory pathways |

| Antimicrobial | Inhibitory effects on specific bacterial strains; disrupts cell wall synthesis |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride?

- Methodological Answer : A common approach involves sulfonation and subsequent chlorination. For example, benzenesulfonyl chloride derivatives are synthesized via reaction of sulfonamide intermediates with chlorinating agents like thionyl chloride (SOCl₂). Evidence from similar compounds (e.g., 4-hydroxy-3-nitro-5-ureido-benzenesulfonamide) shows that pyridine can act as a catalyst under inert atmospheres (N₂), with purification via silica gel chromatography using EtOAc/n-hexane gradients . For ureido-functionalized derivatives, coupling reactions with isocyanate intermediates may be employed, followed by HPLC validation (≥97% purity) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in a locked, cool (<25°C), dry environment, protected from light and moisture. Use amber glass containers to minimize photodegradation .

- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Ensure local exhaust ventilation to avoid inhalation of vapors or dust. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) is recommended, as seen in benzenesulfonyl chloride derivatives .

- Structural Confirmation : Use H/C NMR to verify substituents (e.g., ethoxy and ureido groups). IR spectroscopy can confirm sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹) and urea (N–H stretch at ~3350 cm⁻¹) functionalities .

- Elemental Analysis : CHN analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the ureido group?

- Methodological Answer :

- Stepwise Coupling : React 3-methylurea with an activated intermediate (e.g., 5-amino-2-ethoxybenzenesulfonyl chloride) in dry DMF at 0–5°C to minimize side reactions. Use Hünig’s base (DIPEA) as a non-nucleophilic base to enhance nucleophilic substitution efficiency.

- Workup : Extract unreacted urea with cold ethyl acetate, and purify via recrystallization (ethanol/water) or preparative TLC (dichloromethane/methanol 9:1) .

- Yield Tracking : Monitor reaction progress via LC-MS to identify byproducts (e.g., over-sulfonated derivatives) .

Q. What are the key stability challenges under varying pH and solvent conditions?

- Methodological Answer :

- Hydrolysis Risk : Benzenesulfonyl chlorides hydrolyze readily in aqueous media. Stability studies in ethanol/water mixtures (pH 4–9) show decomposition above pH 7, forming benzenesulfonic acid. Use anhydrous solvents (e.g., THF, acetonitrile) for reactions .

- Thermal Stability : Avoid temperatures >60°C, as decomposition releases SO₂ and HCl gases. TGA analysis (10°C/min) can determine decomposition thresholds .

Q. How to resolve contradictions in solvolysis rates reported in different solvents?

- Methodological Answer :

- Solvent Polarity Effects : Solvolysis rates in fluoroalcohols (e.g., TFE) vs. acetone vary due to differential stabilization of transition states. Conduct kinetic studies using UV-Vis spectroscopy to track absorbance changes (λ = 280 nm) during hydrolysis .

- Data Normalization : Compare rate constants (k) relative to reference solvents (e.g., water) and apply the Grunwald-Winstein equation to correlate solvent ionizing power with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。